molecular formula C23H23NO3S B5481598 N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Cat. No.: B5481598
M. Wt: 393.5 g/mol
InChI Key: SVQVVJLUYGTLDM-UHFFFAOYSA-N
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Description

N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and antipsychotic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Formation of Intermediate: The reaction between 3,5-dimethylphenylamine and 4-methylbenzenesulfonyl chloride forms an intermediate sulfonamide.

    Coupling Reaction: The intermediate is then coupled with 4-formylbenzoic acid under acidic conditions to form the final product, N1-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for conditions where benzamide derivatives are effective.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3,5-Dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide: Unique due to its specific structural features.

    Other Benzamides: Such as metoclopramide and sulpiride, which are used as antiemetic and antipsychotic agents.

Uniqueness

This compound is unique due to the presence of both dimethylphenyl and sulfonylmethyl groups, which may confer distinct chemical and biological properties compared to other benzamides.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-16-4-10-22(11-5-16)28(26,27)15-19-6-8-20(9-7-19)23(25)24-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQVVJLUYGTLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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